3-Sulfolene-3-carboxylic acid
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Overview
Description
3-Sulfolene-3-carboxylic acid is a derivative of 3-Sulfolene, which is a cyclic organic chemical with a sulfone functional group . It is a white, odorless, crystalline solid that dissolves in water and many organic solvents .
Synthesis Analysis
An efficient and practical method for a gram scale synthesis of 3-sulfolenes has been developed using sodium metabisulfite as a safe, inexpensive, and easy to handle sulfur dioxide equivalent . Diversely-substituted 3-sulfolenes can be prepared by reacting a variety of 1,3-dienes or allylic alcohols with sodium metabisulfite .Chemical Reactions Analysis
The base-catalyzed reaction of 3-sulfolene with carbon dioxide at 3 bar pressure produces this compound in 45% yield . With diazomethane, 3-sulfolene forms in a 1,3-dipolar cycloadduct .Physical and Chemical Properties Analysis
3-Sulfolene is a white, odorless, crystalline solid that dissolves in water and many organic solvents . The compound is used as a source of butadiene . The physical and chemical properties of the carboxylic acid derivative are not explicitly mentioned in the search results.Scientific Research Applications
Chemical Synthesis and Reactions :
- 3-Sulfolene derivatives, particularly 3-acyloxysulfolanes, are notable for their reactivity with nucleophilic reagents. They tend to split out a carboxylic acid, forming 2-sulfolene, which reacts with compounds containing a labile hydrogen atom (Bezmenova, Lutsii, Rekasheva, & Usenko, 1975).
- 3-Sulfolene-3-carboxylic acid is a precursor to 1,3-butadiene-2-carboxylic acid, with high conversions to Diels-Alder adducts when treated with various dienophiles (Andrade et al., 2003).
- The reaction of 3-sulfolene with arylboronic acids in the presence of a chiral diene-rhodium catalyst under highly basic conditions yields high yields of 3-arylsulfolanes with high enantioselectivity (Lim & Hayashi, 2015).
Applications in Synthetic and Medicinal Chemistry :
- 3-Sulfolenes and their derivatives are increasingly used in synthetic and medicinal chemistry. They are versatile building blocks for creating molecules with biological applications (Brant & Wulff, 2015).
Diverse Substitution Patterns and Reactions :
- 3-Sulfolenes are used for the preparation of multi-substituted 1,3-diene equivalents. They offer diverse substitution patterns and can be prepared through various methods, including electrophilic and nucleophilic additions, oxidation of a thiol precursor, and noble metal catalysis (Brant & Wulff, 2015).
- The reaction of 3-sulfolene α-carbanion with various electrophiles followed by stereoselective desulfonylation is a new method for synthesizing conjugated dienes (Yamada & Takayama, 1988).
Plant Growth Regulatory Activity :
- Derivatives of 3-sulfolene have been tested for plant growth regulatory activity, showing significant effects on the vigor index, root, and shoot length in maize seedlings (Palchykov et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
3-Sulfolene-3-carboxylic acid is a derivative of 3-Sulfolene, a cyclic organic chemical with a sulfone functional group It’s known that sulfolene derivatives can be involved in intra- and intermolecular rhodium(iii)-catalyzed heteroannulations with alkynes .
Mode of Action
The mode of action of this compound involves its interaction with its targets through chemical reactions. For instance, the base-catalyzed reaction of 3-sulfolene with carbon dioxide at 3 bar pressure produces this compound . This reaction is an example of how the compound interacts with its targets to bring about changes.
Biochemical Pathways
It’s known that sulfolene derivatives can participate in various chemical reactions, such as polyalkylation, transformations of functional groups of the sulfolene ring, and addition reactions at endo- and exocyclic multiple bonds .
Pharmacokinetics
It’s known that 3-sulfolene, the parent compound, is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents . These properties may influence the bioavailability of this compound.
Result of Action
It’s known that sulfolene derivatives can be involved in intra- and intermolecular rhodium(iii)-catalyzed heteroannulations with alkynes . These reactions allow a straightforward access to diversely substituted pyridones, and to pyridines fused to a sulfolene ring after functional group transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the base-catalyzed reaction of 3-sulfolene with carbon dioxide to produce this compound occurs at 3 bar pressure . This suggests that pressure is an important environmental factor in this reaction. Additionally, the properties of 3-Sulfolene, such as its solubility in water and many organic solvents , can also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Sulfolene-3-carboxylic acid are not well-studied. It can be inferred from the properties of its parent compound, sulfolene. Sulfolene is known to undergo various reactions, including acid-base reactivity, isomerization, hydrogenation, and halogenation These reactions suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions
Temporal Effects in Laboratory Settings
It is known that sulfolene, the parent compound, is a white, odorless, crystalline solid that is indefinitely storable This suggests that this compound may also have good stability
Metabolic Pathways
It is produced from 3-sulfolene, which is formed by the cheletropic reaction between butadiene and sulfur dioxide
Properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4S/c6-5(7)4-1-2-10(8,9)3-4/h1H,2-3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPYMZGNJJKNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267667-78-7 |
Source
|
Record name | 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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